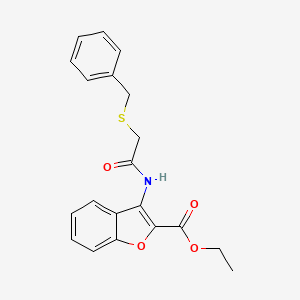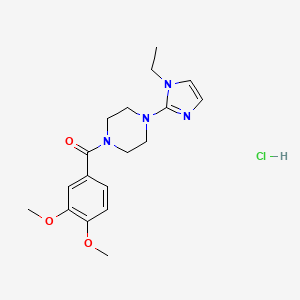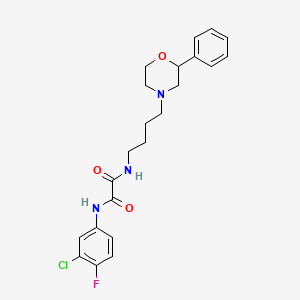
N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a phenylmorpholino moiety, and an oxalamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide typically involves multi-step organic synthesis. One common route includes:
-
Formation of the Phenylmorpholino Intermediate: : The synthesis begins with the preparation of the phenylmorpholino intermediate. This can be achieved by reacting 2-phenylmorpholine with an appropriate alkylating agent under basic conditions.
-
Synthesis of the Chloro-fluorophenyl Intermediate: : The next step involves the preparation of the 3-chloro-4-fluorophenyl intermediate. This can be synthesized through halogenation reactions, where a phenyl ring is selectively chlorinated and fluorinated using reagents like chlorine gas and fluorine sources under controlled conditions.
-
Coupling Reaction: : The final step involves coupling the phenylmorpholino intermediate with the chloro-fluorophenyl intermediate using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing efficient purification methods such as recrystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxalamide linkage.
Hydrolysis: The oxalamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Oxidation Products: Oxidized forms of the compound, potentially with altered biological activity.
Hydrolysis Products: Corresponding amines and carboxylic acids.
科学研究应用
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
作用机制
The mechanism of action of N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity through halogen bonding or hydrophobic interactions. The phenylmorpholino moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)ethyl)oxalamide: Similar structure but with an ethyl linker instead of a butyl linker.
N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)propyl)oxalamide: Similar structure but with a propyl linker.
Uniqueness
N1-(3-chloro-4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide is unique due to its specific combination of substituents and the length of the butyl linker, which may impart distinct biological properties compared to its analogs. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for further research and development.
属性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O3/c23-18-14-17(8-9-19(18)24)26-22(29)21(28)25-10-4-5-11-27-12-13-30-20(15-27)16-6-2-1-3-7-16/h1-3,6-9,14,20H,4-5,10-13,15H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPBTIVQSPTSGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
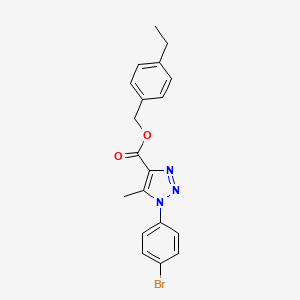
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2842887.png)
![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2842888.png)
![2-[5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-8-yl]acetic acid](/img/structure/B2842891.png)
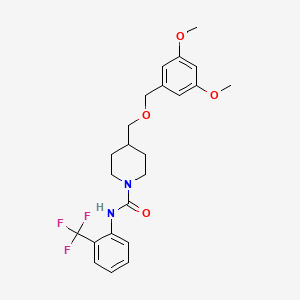
![1-(benzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2842893.png)
![(3S,4S)-1-Benzyl-4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-3-ol](/img/structure/B2842897.png)
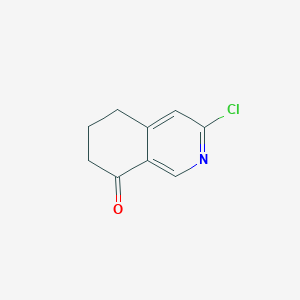

![ETHYL 4-(2-{[5-(3,5-DIMETHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE](/img/structure/B2842901.png)
![N-ethyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2842903.png)
![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2842905.png)
